

A Technical Guide to Fmoc-Orn(Z)-OH: Structure, Synthesis, and Application

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Compound of Interest

Compound Name: *Fmoc-orn(Z)-OH*

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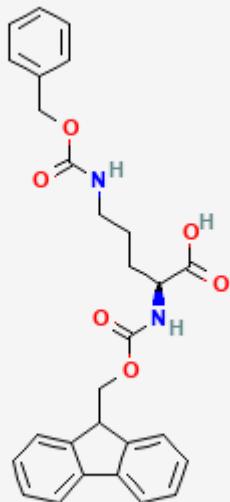
This technical guide provides a comprehensive overview of $\text{Na-Fmoc-N}\delta\text{-Z-L-ornithine}$ (**Fmoc-Orn(Z)-OH**), a critical amino acid derivative used in peptide synthesis. This document details its chemical structure, physicochemical properties, and provides in-depth experimental protocols for its application in Solid-Phase Peptide Synthesis (SPPS).

Chemical Structure and IUPAC Name

Fmoc-Orn(Z)-OH is a derivative of the amino acid L-ornithine with two key protecting groups. The α -amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group, which is base-labile. The δ -amino group on the side chain is protected by a benzyloxycarbonyl (Z or Cbz) group, which is removable under different conditions, typically hydrogenolysis or strong acid. This orthogonal protection scheme is fundamental to its utility in the stepwise synthesis of complex peptides.

IUPAC Name: (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(phenylmethoxycarbonylamino)pentanoic acid[1].

Chemical Structure:



Physicochemical Properties

A summary of the key quantitative data for **Fmoc-Orn(Z)-OH** is presented in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₂₈ H ₂₈ N ₂ O ₆	PubChem[1]
Molecular Weight	488.5 g/mol	PubChem[1]
CAS Number	138775-07-2	PubChem[1], Advanced ChemTech
Appearance	White to off-white powder	Generic
Purity	≥98%	Carbolution Chemicals[2]
XLogP3	4.6	PubChem[1]

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of **Fmoc-Orn(Z)-OH** is as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The Fmoc group provides temporary protection of the α -amino

group, allowing for the sequential addition of amino acids to a growing peptide chain attached to a solid support. The Z group on the ornithine side chain is a semi-permanent protecting group that remains intact during the repetitive cycles of Fmoc deprotection and coupling.

The use of the Fmoc protecting group offers several advantages, including mild deprotection conditions (typically with a secondary amine like piperidine), which preserves the integrity of acid-sensitive functionalities within the peptide sequence[3][4].

Experimental Protocols

The following are detailed methodologies for the key steps involving **Fmoc-Orn(Z)-OH** in a standard SPPS workflow. These protocols are representative and may require optimization based on the specific peptide sequence and solid support used.

Fmoc Group Deprotection

Objective: To remove the $\text{N}\alpha$ -Fmoc protecting group from the terminal amino acid of the resin-bound peptide to allow for the coupling of the next amino acid.

Materials:

- Peptide-resin with N-terminal Fmoc protection
- Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
- DMF for washing
- Inert gas (Nitrogen or Argon)
- Peptide synthesis vessel

Procedure:

- Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.
- Drain the DMF from the vessel.
- Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).

- Agitate the mixture using an inert gas stream or mechanical shaking for 5-10 minutes at room temperature[5].
- Drain the deprotection solution.
- Repeat the treatment with the piperidine solution for another 5-10 minutes to ensure complete removal of the Fmoc group[5].
- Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and the cleaved dibenzofulvene-piperidine adduct.
- A qualitative test, such as the Kaiser (ninhydrin) test, can be performed on a small sample of the resin to confirm the presence of a free primary amine.

Coupling of Fmoc-Orn(Z)-OH

Objective: To couple **Fmoc-Orn(Z)-OH** to the free N-terminal amine of the peptide-resin.

Materials:

- Deprotected peptide-resin
- **Fmoc-Orn(Z)-OH**
- Coupling reagent, e.g., HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HBTU/TBTU[6]
- Base, e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
- DMF
- Dichloromethane (DCM) for washing
- Peptide synthesis vessel

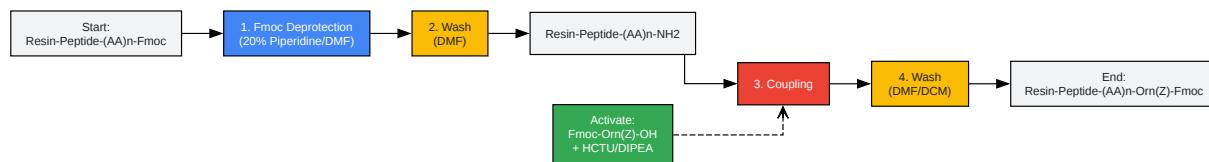
Procedure:

- Activation of **Fmoc-Orn(Z)-OH**:

- In a separate vial, dissolve **Fmoc-Orn(Z)-OH** (3-5 equivalents relative to the resin loading capacity) and the coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.
- Add the base (e.g., DIPEA, 6-10 equivalents) to the solution.
- Allow the mixture to pre-activate for 3-8 minutes at room temperature.
- Coupling Reaction:
 - Add the activated **Fmoc-Orn(Z)-OH** solution to the deprotected peptide-resin in the reaction vessel.
 - Agitate the mixture for 1-2 hours at room temperature. The reaction time may need to be extended for sterically hindered couplings.
- Washing:
 - After the coupling reaction is complete, drain the reaction solution.
 - Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove any unreacted reagents and byproducts^[5].
- Confirmation of Coupling:
 - Perform a Kaiser test on a small resin sample. A negative result (yellow beads) indicates the successful consumption of the free primary amines and the completion of the coupling reaction.

Signaling Pathways and Experimental Workflows

The logical workflow for a single cycle of amino acid addition in Fmoc-based SPPS, specifically for the incorporation of **Fmoc-Orn(Z)-OH**, is depicted below.

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